molecular formula C12H21N3 B13243161 1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole

1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B13243161
M. Wt: 207.32 g/mol
InChI Key: VPTQWJKAWPOSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole is a synthetic chemical compound featuring a molecular hybrid of a pyrazole ring and a pyrrolidine ring, designed for advanced pharmaceutical and life science research. This structure places it within a class of nitrogen-containing heterocycles that are recognized as privileged scaffolds in medicinal chemistry due to their widespread biological activities. Pyrazole derivatives are extensively documented in scientific literature for their diverse pharmacological potential, including serving as anti-inflammatory agents (e.g., Celecoxib), antidepressants, antibacterial, antifungal, and anticancer candidates . The integration of a pyrrolidine moiety, a saturated ring system, can significantly influence the molecule's stereochemistry and its interaction with biological targets, making it a valuable template for structure-activity relationship (SAR) studies. The primary research applications of this compound are in drug discovery and development. Researchers can utilize this molecule as a key synthetic intermediate or a core building block for the construction of more complex molecular architectures. It is particularly valuable for screening against a broad range of biological targets, such as enzymes and receptors, where pyrazole-based compounds are known to act as inhibitors or modulators . Its well-defined structure allows for precise chemical modifications, enabling medicinal chemists to explore and optimize properties like potency, selectivity, and metabolic stability. This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

1-ethyl-3-(4-propylpyrrolidin-3-yl)pyrazole

InChI

InChI=1S/C12H21N3/c1-3-5-10-8-13-9-11(10)12-6-7-15(4-2)14-12/h6-7,10-11,13H,3-5,8-9H2,1-2H3

InChI Key

VPTQWJKAWPOSTK-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNCC1C2=NN(C=C2)CC

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

Pyrazoles are typically synthesized via cyclocondensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds (chalcones) or β-ketoesters. Common methods include:

  • One-pot addition–cyclocondensation between chalcones and arylhydrazines, followed by oxidative aromatization to yield 1,3,5-trisubstituted pyrazoles with yields around 80–85%.
  • Regioselective condensation of α-benzotriazolylenones with hydrazines to access 1,3,5-trisubstituted pyrazoles, allowing functionalization at the 4-position.
  • In situ formation of carbonyl derivatives followed by cyclocondensation with hydrazines for substituted pyrazoles.

These methods provide a foundation for constructing the pyrazole ring system with desired substituents.

Specific Preparation Methods for 1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole

Stepwise Synthesis Approach

Based on the literature and patents, the preparation of This compound likely involves the following key steps:

  • Synthesis of the Pyrazole Core with 1-Ethyl Substitution:

    • Alkylation of pyrazole nitrogen at position 1 with ethyl halides or ethylating agents under basic conditions.
    • Alternatively, starting from pyrazoline intermediates which are alkylated before oxidation to the pyrazole ring.
  • Preparation of 4-Propylpyrrolidin-3-yl Intermediate:

    • Synthesis of 4-propylpyrrolidine derivatives, often protected with Boc groups for selective reactions.
    • The pyrrolidine ring can be functionalized at the 3-position to introduce a suitable leaving group or reactive site for coupling.
  • Coupling of Pyrazole and Pyrrolidine Moieties:

    • Nucleophilic substitution or amide bond formation between the pyrazole core and the pyrrolidine substituent.
    • Use of coupling agents like carbodiimides or transition-metal catalysis to facilitate bond formation.
  • Final Deprotection and Purification:

    • Removal of protecting groups (e.g., Boc) under acidic conditions.
    • Purification by crystallization or chromatography to obtain the target compound.

Oxidation and Aromatization

Oxidation of pyrazoline intermediates to pyrazoles is a critical step. Common oxidizing agents include:

  • Potassium persulfate, hydrogen peroxide, or organic peroxides in acidic or neutral media.
  • Oxidation in acetonitrile with potassium persulfate and sulfuric acid catalyst yields about 75–80% of pyrazole derivatives.

Mechanochemical and Sustainable Approaches

Recent advances include mechanochemical synthesis, which employs ball milling with minimal solvents for coupling reactions, improving sustainability and yield. For example, coupling of amines with pyrazole intermediates in ethanol under milling conditions has shown yields above 80%.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Yield (%) Notes Source
Pyrazole core formation Chalcones + arylhydrazines, oxidative aromatization 80–85 One-pot reaction, no extra oxidant needed
Alkylation at N1 position Ethyl halide, base (e.g., K2CO3), solvent (DMF) 70–90 Regioselective alkylation
Pyrrolidine 4-propyl synthesis Boc-protected pyrrolidine, alkylation, protection 80–90 Boc protection facilitates selectivity
Coupling pyrazole-pyrrolidine Carbodiimide coupling or nucleophilic substitution 75–88 Mechanochemical methods improve yield
Oxidation of pyrazoline Potassium persulfate, sulfuric acid, acetonitrile 75–80 Key for pyrazole aromatization
Final deprotection Acidic conditions (e.g., TFA in DCM) >90 Removal of Boc protecting group

Research Discoveries and Notes

  • The use of potassium persulfate as an oxidizing agent in the presence of sulfuric acid catalyzes the conversion of pyrazoline to pyrazole with high efficiency.
  • Mechanochemical synthesis has been demonstrated to reduce solvent use and reaction time while maintaining high yields in the preparation of pyrazole derivatives coupled with pyrrolidine substituents.
  • Regioselective alkylation and protection strategies are essential to control substitution patterns and avoid side reactions.
  • The synthesis often requires careful control of reaction temperature (typically 60–100 °C) and reaction times ranging from several hours to overnight, depending on the step.
  • Purification techniques such as crystallization from ethanol or chromatographic methods are necessary to achieve high purity (>95%) of the final compound.

Chemical Reactions Analysis

1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties.

Biological Activity

1-Ethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, characterized by a pyrazole ring fused with a pyrrolidine moiety, exhibits a variety of biological effects, making it a candidate for further research and development.

Molecular Formula and Weight

  • Molecular Formula : C_{13}H_{18}N_{4}
  • Molecular Weight : Approximately 206.31 g/mol

This compound has been investigated for its potential as an enzyme inhibitor and receptor ligand . The compound interacts with various biological targets, influencing several biochemical pathways. Notably, studies have indicated its capability to modulate enzyme activity and receptor functions, which are critical for therapeutic applications.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

  • Anti-inflammatory : Similar compounds have shown anti-inflammatory properties, suggesting potential applications in treating inflammatory disorders.
  • Analgesic : The analgesic effects observed in related pyrazole derivatives point towards possible pain-relieving applications.
  • Neuroprotective : Initial studies suggest neuroprotective effects, indicating potential use in neurodegenerative diseases.

Binding Affinity Studies

Studies focusing on the binding affinity of this compound to various receptors have demonstrated significant interactions. For example, it has shown promising results in binding assays with specific G-protein coupled receptors (GPCRs) and ion channels, which are pivotal in numerous physiological processes.

Case Studies

  • Enzyme Inhibition : In vitro studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its potential role in metabolic disorders.
  • Receptor Modulation : Research has revealed that this compound can act as a modulator for neurotransmitter receptors, which may lead to advancements in psychiatric and neurological therapeutics.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundPyrazole ring fused with pyrrolidineEnzyme inhibitor, anti-inflammatory
3-(4-Methylpyrrolidin-3-yl)-1H-pyrazoleMethyl group on pyrrolidineAnalgesic properties
5-(4-Propylpyrrolidin-3-yl)-1H-pyrazoleLacks ethyl substitutionNeuroprotective effects

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. A common method includes:

  • Starting Materials : Appropriate aldehydes and amines.
  • Reaction Conditions : Conducted under reflux conditions with catalysts to facilitate cyclization.
  • Purification : The product is purified using chromatography techniques.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.